Summary of the Application: The compound “methyl (3R,5R)-5-hydroxyoxane-3-carboxylate” has been used in the asymmetric synthesis of various natural compounds . This includes the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone, and formal syntheses of (+)-(3R,5R)-3-hydroxydecano-5-lactone, verbalactone, and Tolypothrix pentaether .
Methods of Application or Experimental Procedures: The compound is obtained from methyl 3-[(tributylstannyl)methyl]but-3-enoate using Keck allylation in the key step of the construction of its carbon skeleton . The subsequent reduction, removal of the acetonide protection, and lactonization under acidic conditions afforded the desired products .
Results or Outcomes Obtained: The overall yield of hydroxy lactone according to the proposed scheme was 23% calculated on the initial stannane . This method provides a simple and efficient way to synthesize several natural compounds starting from "methyl (3R,5R)-5-hydroxyoxane-3-carboxylate" .
Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula and a molecular weight of approximately 160.17 g/mol. This compound features a tetrahydrofuran ring structure, which is characteristic of many biologically active molecules. Its unique configuration includes a hydroxyl group at the 5-position and a carboxylate group at the 3-position, contributing to its chemical reactivity and potential biological activity .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods can be employed to synthesize trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate:
The choice of synthesis method depends on the availability of starting materials and desired purity levels .
Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate has potential applications in:
Further research is needed to explore these applications fully .
Interaction studies involving trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate could focus on:
These studies are crucial for determining its viability as a therapeutic agent .
Trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Methyl tetrahydro-2H-pyran-2-carboxylate | C7H12O3 | 0.91 |
Ethyl tetrahydrofuran-2-carboxylate | C8H14O4 | 0.91 |
(R)-5-Oxotetrahydrofuran-2-carboxylic acid | C6H8O4 | 0.91 |
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | C9H14O4 | 0.89 |
Tetrahydro-2H-pyran-2-carboxylic acid | C6H10O3 | 0.94 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate within this chemical family .